Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester
Overview
Description
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a triacylglycerol compound characterized by the presence of palmitic acid at the sn-1 and sn-2 positions, and octanoic acid at the sn-3 position . Palmitic acid is a long-chain saturated fatty acid commonly found in both animals and plants, while octanoic acid is a medium-chain fatty acid with a slightly unpleasant rancid taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol, palmitic acid, and octanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid peroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Oxidation: Fatty acid peroxides.
Hydrolysis: Glycerol, palmitic acid, and octanoic acid.
Scientific Research Applications
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. Palmitic acid can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . Octanoic acid serves as a tremor-suppressing agent and is involved in the production of esters used in perfumery .
Comparison with Similar Compounds
Similar Compounds
1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-3 positions and octanoic acid at the sn-2 position.
1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. The presence of both long-chain and medium-chain fatty acids provides a distinct profile for its interactions with biological systems and industrial applications .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJYKONNDGWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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